molecular formula C12H12Cl2O3 B13925780 tert-Butyl 2,4-dichloro-3-formylbenzoate

tert-Butyl 2,4-dichloro-3-formylbenzoate

Cat. No.: B13925780
M. Wt: 275.12 g/mol
InChI Key: YTGBPZMHQRYUGQ-UHFFFAOYSA-N
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Description

tert-Butyl 2,4-dichloro-3-formylbenzoate is an organic compound with the molecular formula C12H12Cl2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,4-dichloro-3-formylbenzoate typically involves the esterification of 2,4-dichloro-3-formylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,4-dichloro-3-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: 2,4-dichloro-3-carboxybenzoic acid.

    Reduction: 2,4-dichloro-3-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2,4-dichloro-3-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity. Derivatives of benzoic acid are known to exhibit antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural features make it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-dichloro-3-formylbenzoate depends on its specific application. In chemical reactions, the formyl group and chlorine atoms are key reactive sites. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effects of the chlorine atoms, which increase the electrophilicity of the formyl group.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-formylbenzoate: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.

    2,4-dichloro-3-formylbenzoic acid: Contains a carboxylic acid group instead of the tert-butyl ester, affecting its solubility and reactivity.

    tert-Butyl 2,4-dichlorobenzoate: Lacks the formyl group, limiting its use in certain synthetic applications.

Uniqueness

tert-Butyl 2,4-dichloro-3-formylbenzoate is unique due to the presence of both chlorine atoms and the formyl group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound in organic synthesis and research applications.

Properties

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

tert-butyl 2,4-dichloro-3-formylbenzoate

InChI

InChI=1S/C12H12Cl2O3/c1-12(2,3)17-11(16)7-4-5-9(13)8(6-15)10(7)14/h4-6H,1-3H3

InChI Key

YTGBPZMHQRYUGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)C=O)Cl

Origin of Product

United States

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